2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is a complex organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of a benzoic acid moiety substituted with a chloro group and a pyrimidine ring that is further substituted with chloro and methylamino groups. The unique structure of this compound makes it a valuable entity in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol. This reaction proceeds under mild conditions and results in the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the pyrimidine ring can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a corresponding amino derivative, while cross-coupling reactions can produce various aryl-heteroaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets. The chloro and methylamino groups in the pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-hydroxypyridine
- 2,5-Dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine
- Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate
Uniqueness
2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H8Cl3N3O2 |
---|---|
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoic acid |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-18(10-5-9(14)16-12(15)17-10)6-2-3-8(13)7(4-6)11(19)20/h2-5H,1H3,(H,19,20) |
InChI-Schlüssel |
JTRHUHGSHDUDRY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.